molecular formula C15H19N5OS B2412650 (4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 1795489-84-7

(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2412650
CAS No.: 1795489-84-7
M. Wt: 317.41
InChI Key: NUTXAEOXZAFYEQ-UHFFFAOYSA-N
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Description

(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic compound that features a pyridazine ring, a piperazine ring, and a thiophene ring

Mechanism of Action

Target of Action

Pyridazinone derivatives, which this compound is a part of, have been shown to interact with a range of biological targets and physiological effects . These include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

Mode of Action

It’s known that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that the compound might interact with its targets by modulating ion channels or other cellular processes.

Biochemical Pathways

Given the broad spectrum of activities associated with pyridazinone derivatives , it’s likely that multiple pathways are affected. These could potentially involve pathways related to cell signaling, inflammation, and cell proliferation, among others.

Pharmacokinetics

The lipinski rule, which predicts good absorption or permeation, is followed by similar compounds . This suggests that the compound might have favorable bioavailability.

Result of Action

Given the broad range of biological activities associated with pyridazinone derivatives , the compound likely induces a variety of cellular responses. These could potentially include changes in cell signaling, gene expression, and cellular metabolism.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, temperature has been found to significantly impact the protonation degree of certain dimethylamino derivatives . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazine Ring: Starting with a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through condensation reactions.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could occur at the pyridazine or piperazine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced ring systems.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Studies: Could be used to study enzyme interactions or receptor binding.

Medicine

    Therapeutics: Possible use in the development of new medications, particularly those targeting neurological or inflammatory conditions.

Industry

    Material Science: Applications in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    (4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(phenyl)methanone: Similar structure but with a phenyl ring instead of a thiophene ring.

    (4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone might confer unique electronic properties, making it distinct from its analogs with phenyl or furan rings. This could influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-18(2)14-10-12(11-16-17-14)19-5-7-20(8-6-19)15(21)13-4-3-9-22-13/h3-4,9-11H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTXAEOXZAFYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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